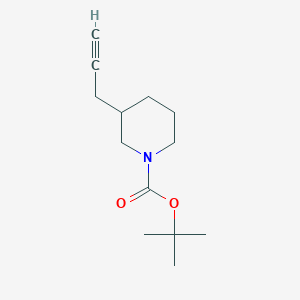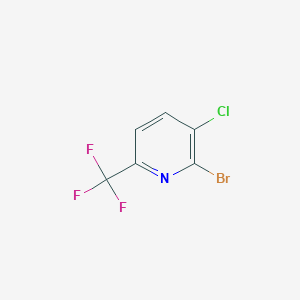
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It is a solid substance with a molecular weight of 260.44 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine consists of a pyridine ring with bromo, chloro, and trifluoromethyl substituents . The InChI code for this compound is 1S/C6H2BrClF3N/c7-3-1-2-4 (6 (9,10)11)12-5 (3)8/h1-2H .Physical And Chemical Properties Analysis
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a solid substance . The melting point is reported to be between 45.0-54.0°C . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, such as 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that these compounds are used in the formulation of pesticides .
- Results or Outcomes : Since the introduction of Fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that these compounds are used in the formulation of pharmaceutical and veterinary products .
- Results or Outcomes : Many candidates containing the TFMP moiety are currently undergoing clinical trials .
Synthesis of Other Pesticides
- Summary of Application : 2-chloro-6-trichloromethyl pyridine (CTC), which can be obtained from 2-methylpyridine, has a wide range of applications . For example, it can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that these compounds are used in the formulation of pesticides .
- Results or Outcomes : The use of CTC in the production of chlorfenapyr has been shown to be effective in controlling pests and cyanobacteria .
Synthesis of Herbicides and Insecticides
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives have been used as starting materials for the synthesis of some herbicides and insecticides .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that these compounds are used in the formulation of herbicides and insecticides .
- Results or Outcomes : The use of TFMP derivatives in the production of herbicides and insecticides has been shown to be effective .
Synthesis of Fluorinated Compounds
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, are important ingredients for the development of fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that these compounds are used in the synthesis of fluorinated organic chemicals .
- Results or Outcomes : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Synthesis of Bipyridine Derivatives
- Summary of Application : 2-Chloro-3-(trifluoromethyl)pyridine, which can be obtained from 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, may be used in the preparation of 5,5’-bis(trifluoromethyl)-2,2’-bipyridine, via modified Ullmann reaction .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is known that these compounds are used in the synthesis of bipyridine derivatives .
- Results or Outcomes : The use of 2-Chloro-3-(trifluoromethyl)pyridine in the production of bipyridine derivatives has been shown to be effective .
Safety And Hazards
Orientations Futures
The demand for TFMP derivatives, including 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, has been increasing steadily over the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
2-bromo-3-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFDBLTSIPCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



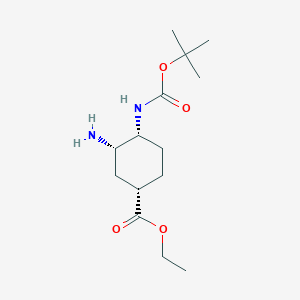
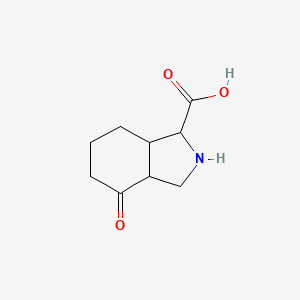
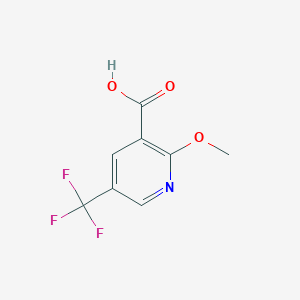
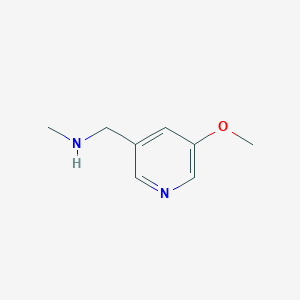
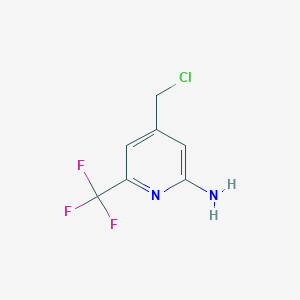
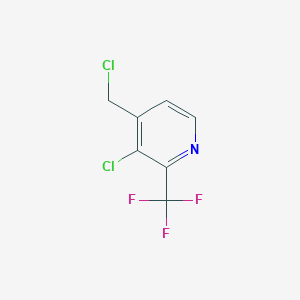
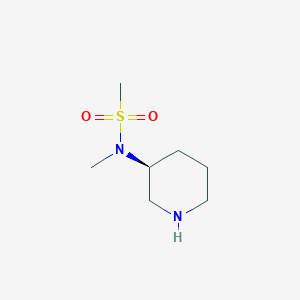
![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)
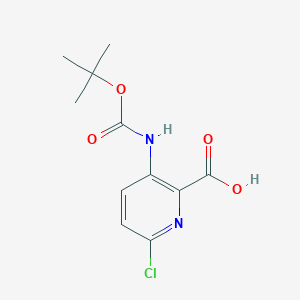
![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
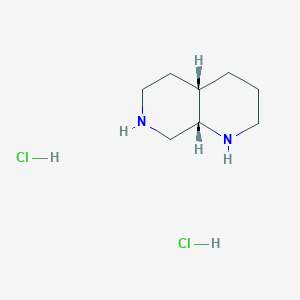
![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)

